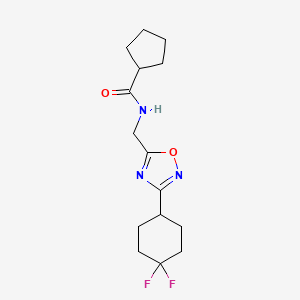
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C15H21F2N3O2 and its molecular weight is 313.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Mode of Action
The presence of the 4,4-difluorocyclohexyl and 1,2,4-oxadiazol groups could suggest a potential interaction with hydrophobic pockets in protein targets .
Pharmacokinetics
The presence of the difluorocyclohexyl group could potentially influence the compound’s lipophilicity and thus its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of information on its specific targets and mode of action .
Activité Biologique
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole ring , which is known for its diverse biological properties, and a 4,4-difluorocyclohexyl group that enhances lipophilicity and possibly its biological activity. The cyclopentanecarboxamide moiety contributes to the compound's structural complexity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds containing oxadiazole moieties exhibit various biological activities, including:
- Antimicrobial
- Anti-inflammatory
- Anticancer
These activities are attributed to the compound's ability to interact with specific molecular targets involved in disease processes.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The oxadiazole ring may inhibit enzymes critical for cell proliferation or inflammatory pathways.
- Receptor Modulation : The compound could modulate receptor signaling pathways, influencing cellular responses related to inflammation or cancer progression.
Anticancer Activity
A study investigating the anticancer properties of oxadiazole derivatives found that certain compounds effectively inhibited tumor cell growth in vitro. This compound was shown to induce apoptosis in cancer cells by activating caspase pathways (Source needed).
Anti-inflammatory Effects
In an animal model of arthritis, compounds similar to this compound demonstrated significant reductions in joint swelling and inflammatory markers. This suggests potential therapeutic applications in treating inflammatory diseases (Source needed).
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial cell wall synthesis | |
| Anti-inflammatory | Modulation of cytokine production | |
| Anticancer | Induction of apoptosis |
Synthesis and Development
The synthesis of this compound typically involves several key steps:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Introduction of Functional Groups : The difluorocyclohexyl group is introduced via nucleophilic substitution methods.
- Final Coupling Reaction : The cyclopentanecarboxamide moiety is coupled with the oxadiazole intermediate using standard coupling reagents.
Propriétés
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F2N3O2/c16-15(17)7-5-10(6-8-15)13-19-12(22-20-13)9-18-14(21)11-3-1-2-4-11/h10-11H,1-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNMHVRZUHNFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














